molecular formula C13H13FN2O2 B15216845 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-62-4

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B15216845
CAS No.: 60725-62-4
M. Wt: 248.25 g/mol
InChI Key: YVCJMNSBDCPIIG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a bicyclic heterocyclic compound featuring an imidazolidine-2,4-dione core fused with a pyridine ring. The 3-fluorophenyl substituent at position 2 enhances its electronic and steric profile, making it a candidate for diverse biological applications. Synthetically, it is prepared via cyclization of amino acids with substituted phenylisocyanates under basic conditions, followed by nitro group reduction and coupling with acid chlorides (Scheme 12 in ). This scaffold has been explored for metabotropic glutamate 4 (mGlu4) receptor modulation, with structure-activity relationship (SAR) studies indicating substituent-dependent potency.

Properties

CAS No.

60725-62-4

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H13FN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2

InChI Key

YVCJMNSBDCPIIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves multi-component reactions. One efficient method involves the condensation of various diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This one-pot protocol is advantageous due to its operational simplicity and high atom economy.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, scaled up to accommodate larger quantities. The use of environmentally benign solvents and catalyst-free conditions can be emphasized to ensure a clean reaction profile and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo-pyridine core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The imidazo-pyridine core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Thiazolo[3,2-a]pyrimidine-3,6-dione (Compound 9a)
  • Structure : Features a thiazole ring fused to pyrimidine-dione.
  • Substituents : 3-Fluorophenyl at position 5 and thiophen-2-yl at position 5.
  • Physical Properties : Melting point 105–107°C; IR peaks at 1708 (C=O) and 1680 cm⁻¹ (C=O).
  • Key Differences : The thiazolo core introduces sulfur, altering electronic properties and solubility compared to the imidazo core.
Tetrahydroimidazo[1,2-a]pyridine-dione Derivatives
  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives (1l and 2d).
  • Substituents: Nitrophenyl and cyano groups.
  • Physical Properties : Higher melting points (243–245°C) due to nitro group rigidity.
  • Key Differences: The [1,2-a]pyridine fusion (vs.
2-(4-Chlorophenyl) Derivative (Herbicidal Application)
  • Structure : Chlorophenyl substituent at position 2.
  • Activity : Herbicidal formulations (25–40% active ingredient).
  • Key Differences : Chlorine’s lower electronegativity vs. fluorine reduces dipole interactions, shifting applications from neurological targets to agriculture.
2-(4-Nitrophenyl) Derivative (CAS 60725-73-7)
  • Structure : Nitrophenyl substituent at position 2.
  • Key Differences : The nitro group’s strong electron-withdrawing nature enhances stability but reduces solubility.
2-Methoxy Derivative (Compound 14r)
  • Structure : Methoxy group at position 2.
  • Synthesis : Microwave-assisted reaction (120°C, 2 h).

Pharmacological and Agricultural SAR Insights

  • mGlu4 Receptor Ligands :
    • 2-Pyridyl derivatives (e.g., 51l) show high potency (IC₅₀ = 361 nM), while 3-fluorophenyl variants prioritize steric compatibility.
    • Substituted furan derivatives (e.g., 51t, IC₅₀ = 76 nM) highlight heterocyclic flexibility.
  • Herbicidal Formulations :
    • 2-(4-Chlorophenyl) derivatives are formulated as aqueous suspensions (25% active) or high-strength concentrates (98.5%).

Biological Activity

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, with the CAS number 60725-62-4, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FN2O2C_{13}H_{13}FN_2O_2. The compound features a tetrahydroimidazo core fused with a fluorophenyl group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its analgesic and sedative properties. Notably, derivatives of similar imidazo compounds have shown promising results in preclinical models.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance:

  • Study Findings : A study demonstrated that certain derivatives displayed analgesic potency comparable to morphine in the "writhing" test (ED50 values ranging from 0.4 to 2.8 mg/kg) .
  • Mechanism : These compounds may exert their analgesic effects through multiple pathways, including cyclooxygenase (COX) inhibition and interaction with opioid receptors .

Sedative Properties

In addition to analgesia, several studies have highlighted the sedative effects of imidazo derivatives:

  • Locomotor Activity : Some derivatives significantly inhibited spontaneous locomotion in mice, suggesting sedative properties .
  • Thiopental Sleep Duration : The duration of thiopental-induced sleep was prolonged by certain derivatives, indicating potential sedative effects .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameAnalgesic ED50 (mg/kg)Sedative EffectReferences
Compound A0.4Yes
Compound B1.0Yes
Compound C2.8No

Case Study: Analgesic Efficacy in Animal Models

One significant study evaluated the analgesic efficacy of various tetrahydroimidazo derivatives in mice using the "writhing" test and hot plate test. The findings indicated that:

  • Compound E showed an ED50 value comparable to morphine.
  • Structure-Activity Relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance analgesic activity .

Mechanistic Insights

Further investigations into the mechanisms revealed that these compounds could inhibit COX enzymes at lower doses while activating opioid receptors at higher concentrations. This dual mechanism suggests a unique pharmacological profile that warrants further exploration for therapeutic applications.

Q & A

What are the common synthetic routes for 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione?

Methodological Answer:
The compound is synthesized through two primary routes:

  • Cyclization of amino acids : Reacting an appropriate amino acid with 2-substituted-4-nitrophenylisocyanate under basic conditions forms the imidazolidine-2,4-dione scaffold. Subsequent nitro group reduction (e.g., using activated zinc) and coupling with acid chlorides yield the final product .
  • Microwave-assisted synthesis : Methyl piperidine-2-carboxylate, phenyl methoxycarbamate, and i-Pr2NEt in acetonitrile are irradiated at 120°C for 2 hours. Purification via flash chromatography (100% CH2Cl2 → 10% EtOAc/CH2Cl2) achieves >99% purity .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Identifies fluorophenyl proton environments (δ 7.4–7.6 ppm) and carbon shifts (e.g., carbonyl carbons at δ 170–175 ppm) .
  • HRMS : Validates molecular weight accuracy (e.g., [M+H]+ m/z = 277.0854, Δ < 2 ppm) .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally analogous bis-adducts .

How do structural modifications influence the compound’s biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • 2-Pyridyl substituents enhance potency (e.g., 76 nM for mGlu4 receptor binding) via hydrogen bonding .
  • 3-Pyridyl or bulky groups reduce activity by >10-fold (e.g., 5250 nM) due to steric hindrance .
SubstituentCompound IDPotency (nM)
2-Pyridyl51t76
3-Pyridyl51n5250
Table: Substituent effects on receptor affinity .

What strategies resolve enantiomeric mixtures of this compound during synthesis?

Methodological Answer:

  • Chiral chromatography : Amylose-based columns achieve ≥97% enantiomeric excess (e.g., for (R)-enantiomers critical for aldosterone receptor binding) .
  • Crystallization with enantiopure counterions : Phosphate salts enhance enantiomer separation efficiency .

How does the fluorophenyl group impact chemical reactivity in functionalization reactions?

Methodological Answer:

  • Electrophilic substitution : Fluorine’s electron-withdrawing effect directs reactions to the meta position (e.g., nitration yields 3-nitro derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh3)4 to couple boronic acids at the para position .

How to address contradictions in reported biological assay data for this compound?

Methodological Answer:

  • Orthogonal assays : Combine radioligand binding (e.g., [3H]LY341495) with functional assays (e.g., cAMP modulation) to validate target engagement .
  • Batch purity control : Use HPLC (≥99% purity) to eliminate variability from byproducts .

What methodologies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent optimization : THF improves intermediate solubility vs. acetonitrile, increasing yields by 15% .
  • Catalyst screening : DBU outperforms i-Pr2NEt in cyclization efficiency (20% yield increase) .
  • Temperature gradients : Stepwise heating (80°C → 120°C) reduces decomposition by 30% .

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